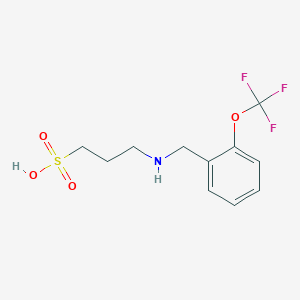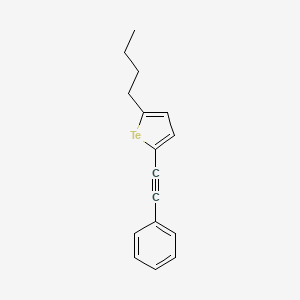
2-Butyl-5-(phenylethynyl)tellurophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-(phenylethynyl)tellurophene is an organotellurium compound that belongs to the class of tellurophenes. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, characterized by a five-membered aromatic ring containing tellurium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-(phenylethynyl)tellurophene typically involves the cyclization of 1,3-diyne with sodium telluride or the zirconacyclopentadiene transfer to tellurium dichloride. These methods allow for the formation of the tellurophene ring with the desired substituents .
-
Cyclization of 1,3-diyne with Sodium Telluride
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the cyclization process.
Products: The primary product is the tellurophene ring with the desired substituents.
-
Zirconacyclopentadiene Transfer to Tellurium Dichloride
Reaction Conditions: This method involves the use of zirconacyclopentadiene intermediates, which are reacted with tellurium dichloride to form the tellurophene ring.
Products: The resulting product is a functionalized tellurophene with the desired substituents.
Industrial Production Methods
These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tellurium atom, which imparts unique reactivity to the compound .
-
Oxidation
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or halogens can be used. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Products: Oxidation of the tellurium center can lead to the formation of telluroxides or tellurones.
-
Reduction
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction is carried out under an inert atmosphere to prevent oxidation.
Products: Reduction can lead to the formation of tellurium-hydride species or the complete reduction of the tellurium center.
-
Substitution
Reagents and Conditions: Nucleophilic or electrophilic reagents can be used for substitution reactions. The reaction conditions vary depending on the nature of the substituent being introduced.
Products: Substitution reactions can lead to the formation of various functionalized tellurophenes.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-(phenylethynyl)tellurophene has several scientific research applications due to its unique properties :
-
Chemistry
Organic Electronics: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its narrow band gaps and high charge carrier mobilities.
Redox Chemistry: Its redox properties make it suitable for use in redox-active materials and sensors.
-
Biology and Medicine
Biological Probes: The compound’s ability to form chalcogen bonds makes it useful as a biological probe for studying anion recognition and binding.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
-
Industry
Polymeric Materials: The compound is used in the synthesis of polymeric materials with enhanced electronic properties for use in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Butyl-5-(phenylethynyl)tellurophene involves its interaction with molecular targets through its tellurium center . The tellurium atom can participate in various chemical interactions, including redox reactions and chalcogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Molecular Targets: The tellurium center can interact with nucleophiles, electrophiles, and anions, leading to the formation of various chemical species.
Pathways Involved: The compound’s reactivity is influenced by the electronic properties of the tellurium atom, which can undergo oxidation and reduction reactions, as well as participate in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-5-(phenylethynyl)tellurophene can be compared with other similar compounds, such as thiophenes and selenophenes :
-
Thiophenes
Comparison: Thiophenes contain sulfur instead of tellurium. They have higher aromaticity and are more commonly used in organic electronics.
Uniqueness: this compound has unique redox properties and the ability to form chalcogen bonds, which are less pronounced in thiophenes.
-
Selenophenes
Comparison: Selenophenes contain selenium instead of tellurium. They have intermediate properties between thiophenes and tellurophenes.
Uniqueness: The tellurium atom in this compound imparts unique electronic properties and reactivity that are distinct from selenophenes.
-
Similar Compounds
List: Other similar compounds include 2,5-diphenyltellurophene, 2-butyl-5-(phenylethynyl)selenophene, and 2-butyl-5-(phenylethynyl)thiophene.
Uniqueness: The presence of the tellurium atom in this compound provides unique chemical properties that differentiate it from its sulfur and selenium analogues.
Eigenschaften
CAS-Nummer |
920977-24-8 |
|---|---|
Molekularformel |
C16H16Te |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
2-butyl-5-(2-phenylethynyl)tellurophene |
InChI |
InChI=1S/C16H16Te/c1-2-3-9-15-12-13-16(17-15)11-10-14-7-5-4-6-8-14/h4-8,12-13H,2-3,9H2,1H3 |
InChI-Schlüssel |
HAOCIFCXXLXJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6aS)-6'-chloro-5-cycloheptyl-7'-methyl-1-(2-methylsulfanylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12639259.png)

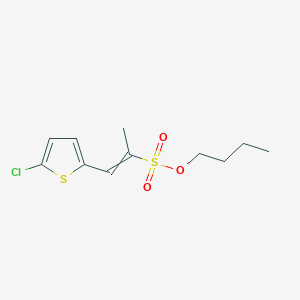
![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)
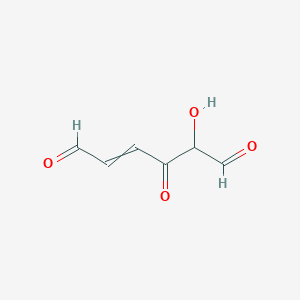
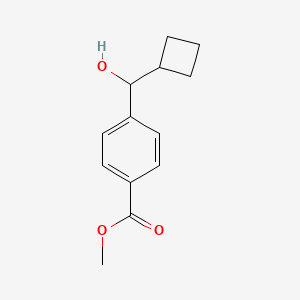
![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)
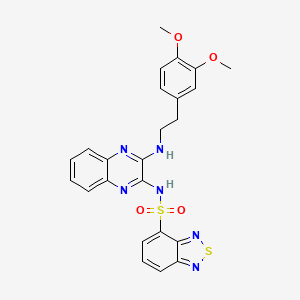

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
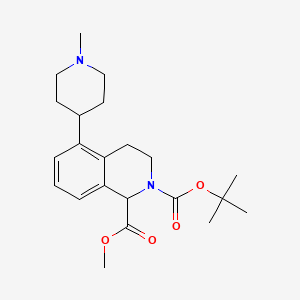
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)
